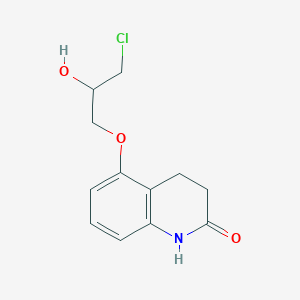

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Übersicht

Beschreibung

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by a quinolinone core structure with a 3-chloro-2-hydroxypropoxy substituent at the 5-position. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

Substitution Reaction: The 5-position of the quinolinone core is then functionalized with a 3-chloro-2-hydroxypropoxy group. This is usually done via a nucleophilic substitution reaction, where the quinolinone is reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the quinolinone core to a more reduced form, such as a tetrahydroquinoline. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The chloro group in the 3-chloro-2-hydroxypropoxy substituent can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinolinone derivatives with different substituents at the 5-position .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄ClNO₃

- CAS Number : 51781-13-6

- Molecular Weight : 255.7 g/mol

- SMILES Notation : O(CC(CCl)O)c1c2c(ccc1)NC(CC2)=O

The compound features a quinolinone backbone with a chloro and hydroxypropoxy substituent, which enhances its solubility and biological activity.

Cardiovascular Research

One of the primary applications of 2(1H)-quinolinone derivatives is in cardiovascular research. Studies have indicated that compounds in this class can act as beta-blockers, which are crucial for managing hypertension and heart-related conditions. For example, Carteolol, a known beta-blocker, has structural similarities to this compound and demonstrates significant efficacy in lowering blood pressure .

Enzyme Inhibition

Research has also highlighted the potential of this compound in inhibiting specific enzymes, particularly phosphodiesterases (PDEs). PDEs play a vital role in cellular signaling pathways related to cardiovascular function. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, promoting vasodilation and improved blood flow .

Case Study 1: Cardiovascular Efficacy

A study published in the Journal of Cardiovascular Pharmacology investigated the effects of various quinolinone derivatives on heart rate and blood pressure. The results showed that compounds similar to 2(1H)-quinolinone effectively reduced systolic blood pressure in hypertensive models, supporting their use as therapeutic agents in cardiovascular diseases .

Case Study 2: Enzyme Activity Modulation

Another significant study focused on the modulation of phosphodiesterase activity by quinolinone derivatives. The findings revealed that specific modifications to the quinolinone structure could enhance PDE inhibition, thereby increasing intracellular cyclic AMP levels. This mechanism is beneficial for treating conditions such as heart failure and pulmonary hypertension .

Wirkmechanismus

The mechanism of action of 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The 3-chloro-2-hydroxypropoxy group can enhance its binding affinity and specificity by forming hydrogen bonds and other interactions with the target site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2(1H)-Quinolinone, 5-(2-hydroxyethoxy)-3,4-dihydro-: Similar structure but with a 2-hydroxyethoxy group instead of a 3-chloro-2-hydroxypropoxy group.

2(1H)-Quinolinone, 5-(3-chloropropoxy)-3,4-dihydro-: Similar structure but lacks the hydroxyl group in the substituent.

2(1H)-Quinolinone, 5-(2-chloroethoxy)-3,4-dihydro-: Similar structure but with a 2-chloroethoxy group.

Uniqueness

The presence of both a chloro and a hydroxy group in the 3-chloro-2-hydroxypropoxy substituent makes 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- unique. This dual functionality can enhance its reactivity and binding properties, making it a valuable compound for various applications in medicinal chemistry and other fields .

Biologische Aktivität

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- is a compound that exhibits significant biological activity, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₂H₁₄ClNO₃

- Molecular Weight : 257.7 g/mol

- CAS Number : 15571791

- Physical State : Solid

- Melting Point : 236-240 °C

Synthesis

The synthesis of 2(1H)-quinolinone derivatives often involves multi-step organic reactions. A notable method includes the use of chloroalkyl derivatives and quinolinones in a nucleophilic substitution reaction, leading to the formation of the desired compound with specific substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinolinone derivatives as anticancer agents. For instance, a series of synthesized compounds were tested against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that several derivatives exhibited significant antiproliferative effects.

| Compound | Cell Line | Concentration (µM) | % Inhibition | GI50 (µM) |

|---|---|---|---|---|

| 2(1H)-Quinolinone Derivative A | MDA-MB-231 | 15 | 56% | 10 |

| 2(1H)-Quinolinone Derivative B | PC-3 | 15 | 70% | 12 |

| 2(1H)-Quinolinone Derivative C | MRC-5 | 15 | >82% | N/A |

The above table summarizes the growth-inhibitory potency observed in these studies. Notably, compounds showed varying degrees of effectiveness, with some demonstrating selective toxicity towards cancer cells while sparing normal cells like MRC-5 fibroblasts .

The biological activity of quinolinones is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as potential inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in stabilizing oncogenic proteins. This inhibition can lead to the degradation of client proteins involved in tumor growth and survival .

Study on Antiproliferative Effects

In a study published in the Journal of Organic Chemistry, researchers synthesized various quinolinone derivatives and evaluated their antiproliferative effects on different cancer cell lines. The study utilized MTS assays to quantify cell viability after exposure to the compounds for 72 hours. The results indicated that certain derivatives significantly reduced cell viability in both breast and prostate cancer cell lines while showing minimal effects on normal fibroblast cells .

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications influence biological activity. It was found that the presence of electron-withdrawing groups, such as chlorine or hydroxyl substituents, enhanced the compound's potency against cancer cells. This information is crucial for designing more effective anticancer agents based on the quinolinone scaffold .

Eigenschaften

IUPAC Name |

5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCWTLNAPPAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51781-13-6 | |

| Record name | 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-CHLORO-2-HYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3B2VF7CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.